REACTION_CXSMILES
|
[OH-].[Ni+2:2].[OH-].[Mn:4].[Al].[Ca].[OH-].[Na+].[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Al+3].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-])([O-])=O.[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O>O>[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2:2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Mn+2:4].[N+:23]([O-:26])([O-:25])=[O:24].[NH3:27] |f:0.1.2,6.7,8.9.10,11.12.13.14,15.16.17,19.20.21,22.23.24|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
aluminum nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
metal oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
With the object of obtaining active material particles
|
Type
|
CUSTOM
|
Details
|
3 or more reaction-deposition vessels
|
Type
|
CUSTOM
|
Details
|
in respective reaction-deposition stages
|
Type
|
CUSTOM
|
Details
|
that shown in FIG. 4 comprising three reaction-deposition vessels 28, 29 and 30
|
Type
|
CUSTOM
|
Details
|
being kept constant at 50° C.
|
Type
|
CUSTOM
|
Details
|
being kept constant at 50° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
the suspension in the vessel containing particles
|
Type
|
CUSTOM
|
Details
|
being kept constant at 50° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to collect samples continually
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
CUSTOM
|
Details
|
to remove minute crystals of oxides comprising mainly Ni
|
Type
|
ADDITION
|
Details
|
containing Ca throughout the inside
|
Type
|
CUSTOM
|
Details
|
formed in the reaction vessel 30
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain a powder with an average particle diameter of 12.7 μm
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |